molecular formula C8H14OSi B1590007 Trimethyl(5-methylfuran-2-YL)silane CAS No. 55811-60-4

Trimethyl(5-methylfuran-2-YL)silane

Cat. No.: B1590007
CAS No.: 55811-60-4
M. Wt: 154.28 g/mol
InChI Key: GSYWJNCPNXKGCS-UHFFFAOYSA-N
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Description

Trimethyl(5-methylfuran-2-YL)silane is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a 5-methylfuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl(5-methylfuran-2-YL)silane typically involves the reaction of 5-methylfuran with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:

5-methylfuran+(CH3)3SiClThis compound+HCl\text{5-methylfuran} + \text{(CH}_3\text{)}_3\text{SiCl} \rightarrow \text{this compound} + \text{HCl} 5-methylfuran+(CH3​)3​SiCl→this compound+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help maintain the anhydrous conditions required for the reaction.

Chemical Reactions Analysis

Types of Reactions

Trimethyl(5-methylfuran-2-YL)silane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form trimethyl(5-formylfuran-2-YL)silane.

    Reduction: It can participate in reduction reactions, often involving hydride donors.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include atmospheric oxygen in the presence of catalysts such as V-Mo-Ag-O.

    Reduction: Hydride donors like triethylsilane or chlorodiphenylsilane are commonly used.

    Substitution: Reagents such as halogens or organometallic compounds can facilitate substitution reactions.

Major Products

    Oxidation: Trimethyl(5-formylfuran-2-YL)silane.

    Reduction: Various reduced silane derivatives.

    Substitution: Depending on the substituent, products can vary widely.

Scientific Research Applications

Trimethyl(5-methylfuran-2-YL)silane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.

    Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties.

    Industry: Utilized in the semiconductor industry for the deposition of silicon-containing films via chemical vapor deposition techniques.

Mechanism of Action

The mechanism by which Trimethyl(5-methylfuran-2-YL)silane exerts its effects is primarily through its ability to donate or accept silicon atoms in chemical reactions. The trimethylsilyl group is highly reactive, allowing it to participate in various transformations. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilane: Similar in structure but lacks the furan ring.

    Triethylsilane: Contains ethyl groups instead of methyl groups.

    Trimethyl(5-formylfuran-2-YL)silane: An oxidized derivative of Trimethyl(5-methylfuran-2-YL)silane.

Uniqueness

This compound is unique due to the presence of both a trimethylsilyl group and a 5-methylfuran ring, which imparts distinct chemical properties and reactivity compared to other silanes. This combination makes it valuable in specific synthetic applications and research areas.

Properties

IUPAC Name

trimethyl-(5-methylfuran-2-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14OSi/c1-7-5-6-8(9-7)10(2,3)4/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSYWJNCPNXKGCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90507755
Record name Trimethyl(5-methylfuran-2-yl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90507755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55811-60-4
Record name Trimethyl(5-methylfuran-2-yl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90507755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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